4-Cyclopropoxy-6-fluoropicolinonitrile
Description
4-Cyclopropoxy-6-fluoropicolinonitrile is a pyridine-based heterocyclic compound featuring a nitrile group at position 2, a cyclopropoxy substituent at position 4, and a fluorine atom at position 6. This compound is hypothesized to serve as a key intermediate in agrochemical or pharmaceutical synthesis, leveraging its nitrile functionality for further derivatization (e.g., hydrolysis to amides or carboxylic acids).
Properties
Molecular Formula |
C9H7FN2O |
|---|---|
Molecular Weight |
178.16 g/mol |
IUPAC Name |
4-cyclopropyloxy-6-fluoropyridine-2-carbonitrile |
InChI |
InChI=1S/C9H7FN2O/c10-9-4-8(13-7-1-2-7)3-6(5-11)12-9/h3-4,7H,1-2H2 |
InChI Key |
LYWIHVCHGPQGQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=NC(=C2)F)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-6-fluoropicolinonitrile typically involves the reaction of 4-cyclopropoxy-6-fluoropyridine with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and the product .
Industrial Production Methods
Industrial production of 4-Cyclopropoxy-6-fluoropicolinonitrile follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-6-fluoropicolinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted picolinonitriles.
Oxidation and Reduction: Products include oxides or amines.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
4-Cyclopropoxy-6-fluoropicolinonitrile is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the development of fluorescent probes for detecting biological molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-6-fluoropicolinonitrile involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The compound can modulate various biochemical pathways, leading to its effects on cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 4-Cyclopropoxy-6-fluoropicolinonitrile with structurally related compounds from the provided evidence:
Key Observations:
- Substituent Effects: The cyclopropoxy group in the target compound introduces significant steric hindrance compared to the phenoxy group in , which may affect binding affinity in biological systems. Nitrile functionality (target compound and ) offers versatility for further reactions (e.g., hydrolysis to amides or acids), contrasting with the carboxylic acid in , which is directly ionizable.
- Reactivity and Stability: The strained cyclopropane ring in the target compound may confer unique reactivity (e.g., ring-opening under acidic conditions) compared to the more stable methyl or chloro substituents in . Nitro and amino groups in facilitate redox-driven transformations, whereas the target compound’s substituents prioritize steric and electronic modulation.
Applications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
